molecular formula C11H9FN2O3S2 B10925784 4-((5-Fluorothiophene)-2-sulfonamido)benzamide

4-((5-Fluorothiophene)-2-sulfonamido)benzamide

Cat. No.: B10925784
M. Wt: 300.3 g/mol
InChI Key: BCQXNOFXHWXSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(5-Fluoro-2-thienyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core substituted with a sulfonyl group attached to a 5-fluoro-2-thienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Fluoro-2-thienyl)sulfonyl]amino}benzamide typically involves the following steps:

    Formation of the sulfonyl chloride: The 5-fluoro-2-thienyl group is first converted to its corresponding sulfonyl chloride using chlorosulfonic acid.

    Amidation reaction: The sulfonyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Fluoro-2-thienyl)sulfonyl]amino}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzamide can be reduced to an amine.

    Substitution: The fluorine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

4-{[(5-Fluoro-2-thienyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(5-Fluoro-2-thienyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(5-Chloro-2-thienyl)sulfonyl]amino}benzamide
  • 4-{[(5-Methyl-2-thienyl)sulfonyl]amino}benzamide
  • 4-{[(5-Bromo-2-thienyl)sulfonyl]amino}benzamide

Uniqueness

4-{[(5-Fluoro-2-thienyl)sulfonyl]amino}benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

Molecular Formula

C11H9FN2O3S2

Molecular Weight

300.3 g/mol

IUPAC Name

4-[(5-fluorothiophen-2-yl)sulfonylamino]benzamide

InChI

InChI=1S/C11H9FN2O3S2/c12-9-5-6-10(18-9)19(16,17)14-8-3-1-7(2-4-8)11(13)15/h1-6,14H,(H2,13,15)

InChI Key

BCQXNOFXHWXSJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.